(1R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
exo-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid: is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylic acid group. This compound is of significant interest in various fields of scientific research due to its conformationally constrained structure, which can influence its reactivity and interactions with biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring the process is environmentally friendly and safe for large-scale production .
Chemical Reactions Analysis
Types of Reactions: exo-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carboxylic acid group can produce a primary alcohol .
Scientific Research Applications
Chemistry: In chemistry, exo-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically rich compounds that can be used in various chemical reactions .
Biology and Medicine: In biology and medicine, this compound is studied for its potential as a drug candidate. Its conformationally constrained structure can enhance binding affinity and selectivity for biological targets, making it a valuable scaffold for drug design .
Industry: In industry, exo-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can be used in the production of polymers and other materials. Its rigid structure can impart desirable mechanical properties to the resulting materials .
Mechanism of Action
The mechanism of action of exo-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure can also restrict the compound’s conformational flexibility, enhancing its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but lacks the hydroxyl and carboxylic acid groups.
Cantharidin: A naturally occurring compound with a similar bicyclic structure, known for its biological activity.
Uniqueness: exo-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on its bicyclic framework. This combination of functional groups and the rigid structure make it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C7H11NO3 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
(1R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-5-3-7(6(10)11)2-1-4(5)8-7/h4-5,8-9H,1-3H2,(H,10,11)/t4-,5?,7-/m1/s1 |
InChI Key |
FEWLBWFAAPVAFV-TWQFUJJMSA-N |
Isomeric SMILES |
C1C[C@@]2(CC([C@@H]1N2)O)C(=O)O |
Canonical SMILES |
C1CC2(CC(C1N2)O)C(=O)O |
Origin of Product |
United States |
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